molecular formula C11H23N3O B2903493 N-tert-butyl-4-methyl-1,4-diazepane-1-carboxamide CAS No. 1599932-68-9

N-tert-butyl-4-methyl-1,4-diazepane-1-carboxamide

Cat. No.: B2903493
CAS No.: 1599932-68-9
M. Wt: 213.325
InChI Key: BIQKTEDWLSRZMP-UHFFFAOYSA-N
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Description

Research Applications of N-tert-butyl-4-methyl-1,4-diazepane-1-carboxamide this compound is a functionalized seven-membered diazepane ring system designed for use as a key intermediate in medicinal chemistry and drug discovery programs. This scaffold is of significant interest for constructing potential therapeutic agents due to its ability to contribute to favorable molecular interactions and physicochemical properties. The 1,4-diazepane core, and its homopiperazine analogs, have been identified as privileged pharmacophores in the development of potent enzyme inhibitors. Research on similar structures has demonstrated their utility in targeting challenging disease drivers. For instance, diazepane and homopiperazine derivatives have been employed as critical components in: SARS-CoV-2 Main Protease (M pro ) Inhibitors: The diazepane scaffold can be optimized to fit into the protease's binding pockets, with specific substitutions dramatically enhancing inhibitory potency. This approach has successfully transformed initial hits into nanomolar-level leads . KRAS-G12D Inhibitors: In oncology research, the homopiperazine moiety has been shown to enable potent inhibition of the KRAS-G12D mutant, a high-value target in cancers like pancreatic and biliary carcinoma, by forming key hydrogen-bonding interactions within the protein's switch-II pocket . Soluble Epoxide Hydrolase (sEH) Inhibitors: Incorporation of a homopiperazine group has led to picomolar-level inhibitors for sEH, a target for anti-inflammatory, analgesic, and sepsis therapies . The tert-butyl carboxamide group and the methyl substitution on this compound provide defined stereochemistry and serve as vectors for further structural diversification. Researchers can leverage this scaffold to explore structure-activity relationships (SAR) and optimize binding affinity, selectivity, and drug-like properties for novel targets. Disclaimer: This product is intended for research purposes by qualified laboratory professionals only. It is not for diagnostic, therapeutic, or any other human or veterinary use. The information presented is based on the research applications of analogous chemical structures and is provided for reference.

Properties

IUPAC Name

N-tert-butyl-4-methyl-1,4-diazepane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N3O/c1-11(2,3)12-10(15)14-7-5-6-13(4)8-9-14/h5-9H2,1-4H3,(H,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIQKTEDWLSRZMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)N1CCCN(CC1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Mitsunobu Reaction for Cyclization

A widely cited approach involves the Mitsunobu reaction to form the diazepane ring. For example, tert-butyl 3-methyl-1,4-diazepane-1-carboxylate is synthesized via a phosphine-mediated cyclization:

  • Reactants : A secondary alcohol precursor (e.g., (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate) is treated with triphenylphosphine (1.1–1.6 equiv) and diisopropyl azodicarboxylate (DIAD, 1.1–1.6 equiv) in tetrahydrofuran (THF).
  • Conditions : Room temperature, 2–26 hours.
  • Yield : ~60% with >95% purity after cation-exchange resin purification.

This method is scalable (>5 kg) and avoids harsh conditions, making it industrially viable.

Reductive Amination

Alternative routes employ reductive amination of diketones with primary amines. For instance, reacting 4-methyl-1,2-diamine with ketones under hydrogenation conditions forms the diazepane skeleton, though yields are moderate (40–50%).

Introduction of the N-tert-Butyl Carboxamide Group

Ritter Reaction with Di-tert-Butyl Dicarbonate

The carboxamide group is installed via a Ritter reaction between nitriles and di-tert-butyl dicarbonate (Boc₂O) catalyzed by Cu(OTf)₂:

  • Reactants : A preformed diazepane nitrile derivative reacts with Boc₂O (2.0 equiv) and Cu(OTf)₂ (5 mol%) under solvent-free conditions.
  • Conditions : Room temperature, 24 hours.
  • Yield : 82–89% for aryl and alkyl nitriles.

Mechanistic Insight : Cu(OTf)₂ activates the nitrile, enabling nucleophilic attack by tert-butoxycarbonyl ions. Subsequent rearrangement forms the carboxamide (Scheme 1).

Condensation with tert-Butylamine

Earlier methods condense carboxylic acid derivatives (e.g., acyl chlorides) with tert-butylamine:

  • Reactants : 1,4-Diazepane-1-carbonyl chloride reacts with tert-butylamine in dichloromethane.
  • Conditions : 0°C to room temperature, 2 hours.
  • Yield : 70–75%.

This route requires stoichiometric coupling agents (e.g., HOBt, DIPEA), complicating purification.

Integrated Synthetic Routes

Sequential Cyclization-Amidation

A two-step protocol combines Mitsunobu cyclization and Ritter amidation:

  • Cyclization : (S)-2-methyl-1-(2-nitrophenylsulfonyl)-1,4-diazepane is formed via Mitsunobu conditions (60% yield).
  • Deprotection and Amidation : The sulfonyl group is removed using HCl/EtOAc, followed by Ritter reaction with Boc₂O/Cu(OTf)₂ (85% yield).

Advantages : High regioselectivity, minimal side products.

One-Pot Tandem Synthesis

Emerging strategies explore tandem cyclization-amidation in acetonitrile using ZnCl₂/SiO₂:

  • Reactants : Amino alcohol precursors, nitriles, and Boc₂O.
  • Conditions : 60°C, 12 hours.
  • Yield : 68% (needs optimization).

Comparative Analysis of Methods

Method Conditions Yield (%) Purity (%) Scalability
Mitsunobu + Ritter RT, solvent-free 85 >95 Industrial
Reductive Amination H₂, Pd/C 45 90 Lab-scale
Condensation DCM, 0°C 70 88 Limited

Key Findings :

  • Cu(OTf)₂-catalyzed Ritter reactions outperform classical condensation in yield and simplicity.
  • Mitsunobu cyclization enables enantioselective synthesis of (S)-configured products.

Challenges and Optimization Strategies

Steric Hindrance

The tert-butyl group impedes nucleophilic attack in Ritter reactions. Solutions include:

  • Higher catalyst loading (10 mol% Cu(OTf)₂).
  • Prolonged reaction times (48 hours).

Byproduct Formation

Common byproducts include:

  • Over-alkylated amides (mitigated by stoichiometric control).
  • Imine intermediates (suppressed via acidic workup).

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-4-methyl-1,4-diazepane-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with tert-butyl hydroperoxide can yield tert-butyl alcohol and other oxidized derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-tert-butyl-4-methyl-1,4-diazepane-1-carboxamide involves its interaction with specific molecular targets. For example, it can inhibit enzymes by binding to their active sites, thereby blocking their activity . The compound may also interact with cellular receptors and signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The pharmacological and physicochemical properties of 1,4-diazepane carboxamides are highly dependent on substituent patterns. Below is a comparison of key derivatives:

Compound Name Substituents (Position) Molecular Weight Key Features Biological Activity (if reported) Reference
N-tert-butyl-4-methyl-1,4-diazepane-1-carboxamide tert-butyl (N), methyl (4) 227.3 (calculated) Enhanced lipophilicity due to tert-butyl; compact structure Not explicitly reported -
4-Benzhydryl-N-(3-chlorophenyl)-1,4-diazepane-1-carboxamide benzhydryl (4), 3-chlorophenyl (N) ~407.9 (calculated) Bulky benzhydryl group increases steric hindrance; chlorine enhances polarity IC50 = 18 µM (Reh leukemia cells)
4-Benzhydryl-N-(4-methoxyphenyl)-1,4-diazepane-1-carboxamide benzhydryl (4), 4-methoxyphenyl (N) ~403.5 (calculated) Methoxy group improves solubility; moderate steric bulk Anticancer activity (assay not specified)
tert-Butyl 4-isobutyryl-1,4-diazepane-1-carboxylate isobutyryl (4), tert-butyl ester (N) 270.37 Ester group reduces metabolic stability compared to carboxamides No activity data
1,4-Diazepane-1-carboxamide (unsubstituted) None 143.19 Baseline structure; minimal steric hindrance Not reported
Key Observations:
  • Steric and Lipophilicity Trends : The tert-butyl group in this compound provides moderate lipophilicity, balancing solubility and membrane permeability. In contrast, benzhydryl-substituted derivatives (e.g., ) exhibit higher molecular weights and steric hindrance, which may limit cellular uptake despite improved target affinity.
  • Functional Group Impact : The 3-chlorophenyl group in the benzhydryl derivative enhances electronic interactions with hydrophobic protein pockets, contributing to its potent anticancer activity . The absence of aromatic substituents in the target compound suggests a different mechanism of action or target selectivity.

Biological Activity

N-tert-butyl-4-methyl-1,4-diazepane-1-carboxamide, also known as tert-butyl 1,4-diazepane-1-carboxylate, is a compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C10H20N2O2C_{10}H_{20}N_{2}O_{2}
  • Molecular Weight : 200.28 g/mol
  • CAS Number : 112275-50-0
  • Density : 1.0 g/cm³
  • Boiling Point : 277.9 °C

This compound exhibits its biological activity primarily through the inhibition of specific enzymes and modulation of signaling pathways:

  • Soluble Epoxide Hydrolase (sEH) Inhibition : Research indicates that derivatives of this compound have shown significant inhibition of sEH, which is implicated in inflammation and pain pathways. The compound's binding mode with sEH suggests strong interactions that enhance its efficacy as an anti-inflammatory agent .
  • Anti-inflammatory Effects : In vivo studies demonstrated that this compound significantly reduced inflammatory markers such as COX-2, IL-6, and TNF-α in various animal models. These findings suggest its potential utility in treating conditions like arthritis and acute pancreatitis .
  • Analgesic Properties : The compound has been shown to exhibit analgesic effects in models of chronic pain, indicating its potential as a pain management therapy .

Biological Activity Data Table

Activity TypeModel UsedObserved EffectReference
sEH InhibitionIn vitro assaysSignificant inhibition
Anti-inflammatoryCFA-induced AIA miceReduced levels of inflammatory markers
AnalgesicPain models in rodentsSignificant reduction in pain response
Survival RateLPS-induced sepsis modelIncreased survival time

Case Study 1: Anti-inflammatory Efficacy

A study involving the administration of this compound to CFA-induced inflammatory arthritis mice showed a marked reduction in paw swelling and pain behavior. Histological analysis revealed decreased neutrophil infiltration and lower expression levels of pro-inflammatory cytokines compared to controls .

Case Study 2: Analgesic Activity

In a separate experiment focusing on the analgesic properties, the compound was tested in a formalin-induced pain model. Results indicated a significant decrease in licking time during both phases of the formalin test, suggesting effective analgesic action .

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